2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic organic compound . It has a molecular weight of 163.22 and is typically stored at room temperature . The compound is liquid in its physical form .
Synthesis Analysis
The synthesis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives has been described in several studies . For instance, one study describes the synthesis and biological evaluation of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines .
Molecular Structure Analysis
The molecular structure of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine can be represented by the InChI code 1S/C10H13NO/c1-7-3-4-10-9(5-7)11-6-8(2)12-10/h3-5,8,11H,6H2,1-2H3
.
Chemical Reactions Analysis
While specific chemical reactions involving 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine are not detailed in the search results, benzoxazines in general are known to participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a liquid at room temperature . It has a molecular weight of 163.22 .
Scientific Research Applications
Potassium Channel Activators
Research indicates that certain 3,4-dihydro-2H-1,4-benzoxazine derivatives, including those with 2,6-dimethyl substitution, are effective potassium channel activators. For example, a study found that these compounds, particularly 2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine-1-oxide, displayed potent oral antihypertensive effects in spontaneously hypertensive rats, surpassing the efficacy of cromakalim (Matsumoto et al., 1996).
Synthesis and Crystal Structure Analysis
The compound has been utilized in the synthesis of novel structures, like the pentacyclic condensation product from 2,4-dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. This synthesis involves mixed anhydride preparation and reduction, with the structural features established via X-ray analysis (Ilaš et al., 2008).
Inhibitors of Insulin Release and Muscle Relaxants
Certain 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines have been studied as isosteres of 2,2-dimethylchromans, exhibiting inhibitory effects on glucose-induced insulin release and myorelaxant activities. These studies highlight the potential of benzoxazines as modulators of pancreatic β-cell KATP channels and calcium entry blockers in vascular smooth muscle cells (Pirotte et al., 2019).
Polymerization Catalysts
Benzoxazine-based phenolic resins, including those with 3,4-dihydro-2H-1,3-benzoxazine, have been studied for their reactivity with strong and weak carboxylic acids and phenols as catalysts. These studies provide insights into the auto-accelerated curing processes and termination of curing with these catalysts, relevant to polymer chemistry (Dunkers & Ishida, 1999).
Serotonin-3 Receptor Antagonists
3,4-Dihydro-2H-1,4-benzoxazine derivatives, including 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide, have been synthesized and evaluated as potent serotonin-3 (5-HT3) receptor antagonists. These compounds demonstrate significant promise in modulating serotonin receptors, which has implications for various neurological and psychiatric disorders (Kuroita et al., 1996).
properties
IUPAC Name |
2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-3-4-10-9(5-7)11-6-8(2)12-10/h3-5,8,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPNTMHBTQBGAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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